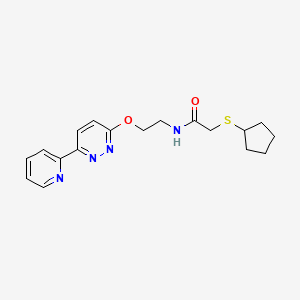

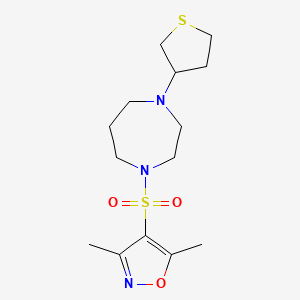

![molecular formula C19H15Cl2N3O2S B2547866 5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 477858-14-3](/img/structure/B2547866.png)

5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Thiazole Derivatives

A study describes the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives that exhibited potent anticancer activities. These compounds were evaluated against cell lines of Hepatocellular carcinoma, with some showing significant efficacy (Gomha et al., 2017). Another research focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives, demonstrating their potential in anti-inflammatory applications (Tozkoparan et al., 1999). Furthermore, the development of benzimidazole derivatives bearing acidic heterocycles was discussed for their angiotensin II receptor antagonistic activities, showcasing a novel approach to drug design (Kohara et al., 1996).

Antimicrobial and Anticancer Activities

Thiazole derivatives have been synthesized for evaluating their antimicrobial activities. For example, a study synthesized new 1,2-bis-[1,3-thiazolidin-3-yl]ethane derivatives, which showed high antibacterial and antifungal activities against a range of microorganisms (Dawood & Abu-Deif, 2013). Another research effort focused on the development of thiazole derivatives bearing a coumarin nucleus, demonstrating their cytotoxic activity against human keratinocytes, indicating potential for anticancer applications (Gomha & Khalil, 2012).

Novel Synthetic Methodologies

The research also extends to novel synthetic methodologies for thiazole derivatives. A study explored an ultrasound-promoted synthesis of 5-amino-2-oxo-7-aryl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles, which provided a facile and environmentally friendly approach to synthesizing these compounds (Poor Heravi et al., 2020). Another work presented a microwave-assisted synthesis of novel imidazo[2,1-b]thiazole derivatives attached to quinoxalinones, highlighting the efficiency of microwave heating in facilitating the synthesis process (Mukherjee et al., 2012).

Propiedades

IUPAC Name |

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-(2,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2S/c1-11-17(27-18(22-11)13-6-4-3-5-7-13)12(2)24-26-19(25)23-16-9-8-14(20)10-15(16)21/h3-10H,1-2H3,(H,23,25)/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIZDYKIIFJCLU-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3=C(C=C(C=C3)Cl)Cl)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

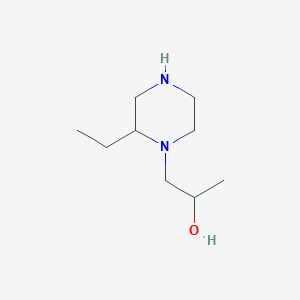

![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)

![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)

![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)

![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)

![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)

![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)